molecular formula C3H9ClNO5P B14573280 Phosphonomethylglycine hydrochloride CAS No. 61499-56-7

Phosphonomethylglycine hydrochloride

Cat. No.: B14573280
CAS No.: 61499-56-7
M. Wt: 205.53 g/mol
InChI Key: PFYLUPCYXUAVBN-UHFFFAOYSA-N
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Description

Phosphonomethylglycine hydrochloride is a useful research compound. Its molecular formula is C3H9ClNO5P and its molecular weight is 205.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61499-56-7

Molecular Formula

C3H9ClNO5P

Molecular Weight

205.53 g/mol

IUPAC Name

2-(phosphonomethylamino)acetic acid;hydrochloride

InChI

InChI=1S/C3H8NO5P.ClH/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H

InChI Key

PFYLUPCYXUAVBN-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O.Cl

Origin of Product

United States

Historical Context and Significance of N Phosphonomethyl Glycine in Biological Systems Research

The journey of N-(Phosphonomethyl)glycine from its initial synthesis to becoming a pivotal tool in biological systems research is a notable one. First synthesized in 1950 by Swiss chemist Henri Martin, its potential as a pharmaceutical was initially explored without success. glyphosatefacts.com A decade later, it was patented for its properties as a metal chelator, capable of binding and removing minerals. glyphosatefacts.com

The turning point for N-(Phosphonomethyl)glycine came in 1970 when its herbicidal properties were discovered by Monsanto chemists. glyphosatefacts.com This discovery was patented in 1971, and by 1974, it was commercially available. glyphosatefacts.com

The significance of N-(Phosphonomethyl)glycine in biological systems research stems from its specific mechanism of action. It is a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). wikipedia.orgresearchgate.netejes.cz This enzyme is a key component of the shikimate pathway, a metabolic route used by plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgusda.gov By blocking this pathway, N-(Phosphonomethyl)glycine disrupts protein synthesis and the production of other essential secondary metabolites, ultimately leading to plant death. usda.govoup.com This targeted mode of action has made it an invaluable tool for studying plant physiology and metabolism. oup.com

The introduction of crops genetically engineered to be tolerant to N-(Phosphonomethyl)glycine in 1996 marked a significant milestone, leading to a substantial increase in its use in agricultural research and production. glyphosatefacts.com This development allowed for broad-spectrum weed control while leaving the desired crops unaffected, providing a unique model for studying plant-herbicide interactions and weed ecology. glyphosatefacts.comwikipedia.org

PropertyValue
IUPAC Name N-(Phosphonomethyl)glycine
Synonyms Glyphosate (B1671968)
CAS Number 1071-83-6
Molecular Formula C3H8NO5P
Molar Mass 169.073 g·mol−1
Appearance White crystalline powder
Density 1.704 g/cm³ (20 °C)
Melting Point 184.5 °C
Boiling Point 187 °C (decomposes)

Interdisciplinary Research Landscape Pertaining to N Phosphonomethyl Glycine

Established Methodologies for N-(Phosphonomethyl)glycine Synthesis

The industrial synthesis of N-(Phosphonomethyl)glycine primarily relies on two main approaches, both of which are variations of the Kabachnik–Fields reaction, a type of Mannich reaction. wikipedia.org

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl functional group with formaldehyde (B43269) and a primary or secondary amine. libretexts.org In the synthesis of N-(Phosphonomethyl)glycine, this reaction is adapted to introduce the phosphonomethyl group.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. libretexts.orgwikipedia.org A compound with a carbonyl group, such as a ketone, can then tautomerize to its enol form and subsequently attack the iminium ion. libretexts.orgwikipedia.org In the context of N-(Phosphonomethyl)glycine synthesis, glycine (B1666218) or a glycine precursor acts as the amine component. google.com Under specific reaction conditions, glycine behaves like an amine in a Mannich reaction, reacting with formaldehyde and a dialkyl phosphite (B83602) to yield N-(phosphonomethyl)glycine, rather than a simple phosphonomethyl amine. google.com

Two primary industrial routes utilize this reaction type: one starting from iminodiacetic acid (IDA) and the other from glycine. wikipedia.orgbrown.edunih.gov

The Iminodiacetic Acid (IDA) Process: This method involves the reaction of iminodiacetic acid with formaldehyde and phosphorous acid. wikipedia.org The phosphorous acid can be generated in situ from phosphorus trichloride. wikipedia.org The subsequent decarboxylation of the hydrophosphonylation product yields N-(Phosphonomethyl)glycine. wikipedia.org A key intermediate in this process is N-(phosphonomethyl)iminodiacetic acid (PMIDA), which is then oxidized to produce the final product. scientific.netrsc.org

The Glycine Process: This route uses glycine instead of iminodiacetic acid. wikipedia.org Glycine is reacted with formaldehyde and dialkyl phosphite. scielo.br An intermediate, hydroxymethylglycine, is formed, which then reacts with the dialkyl phosphite. scielo.br The resulting ester is saponified, and subsequent acidification precipitates N-(phosphonomethyl)glycine. scielo.br This process is considered a one-pot synthesis. rsc.org

Starting MaterialKey ReagentsKey IntermediateFinal Step
Iminodiacetic Acid (IDA)Formaldehyde, Phosphorous Acid (or PCl₃)N-(phosphonomethyl)iminodiacetic acid (PMIDA)Oxidation
GlycineFormaldehyde, Dialkyl Phosphite, Tertiary BaseEster of N-(phosphonomethyl)glycineSaponification and Acidification

Besides the mainstream Mannich-type reactions, other synthetic pathways have been explored.

One notable alternative is the catalytic oxidation of N-phosphonomethyl iminodiacetic acid (PMIDA) to produce N-(Phosphonomethyl)glycine. scientific.net Studies have investigated the efficacy of different catalysts for this oxidation step, with palladium on carbon (Pd/C) showing higher activity compared to platinum on carbon (Pt/C). scientific.net

Another approach involves the use of N-substituted glycines with protecting groups. ic.ac.uk For instance, N-benzylglycine can be used, and the benzyl (B1604629) group is later removed by hydrogenolysis to yield N-(Phosphonomethyl)glycine in nearly quantitative yields. ic.ac.uk The thermal stability of N-(Phosphonomethyl)glycine allows for the use of protecting groups that require harsher removal conditions. ic.ac.uk For example, N-isopropylglycine can be used to produce the target compound in high yield through an N-isopropyl-glyphosate intermediate. ic.ac.uk

The Petasis reaction, a boron-based variation of the Mannich reaction, provides a convenient method for synthesizing N-phosphonomethyl-α-amino acids. researchgate.net This reaction involves the interaction of glyoxylic acid, an α-aminophosphonate, and an organylboronic acid, and is noted for its preparative simplicity and high diastereoselectivity. researchgate.net

Alternative RouteDescriptionKey Features
Catalytic Oxidation of PMIDAOxidation of N-phosphonomethyl iminodiacetic acid to N-(Phosphonomethyl)glycine.Utilizes catalysts like Pd/C for the oxidation step. scientific.net
Protecting Group StrategyUse of N-substituted glycines (e.g., N-benzylglycine, N-isopropylglycine) followed by deprotection.Can achieve high yields, especially with hydrogenolysis for deprotection. ic.ac.uk
Petasis ReactionA three-component reaction of glyoxylic acid, α-aminophosphonate, and organylboronic acid.Offers high diastereoselectivity and preparative simplicity. researchgate.net

Advanced Derivatization Strategies for Analytical and Mechanistic Studies

Due to its high polarity and lack of a strong chromophore, the direct analysis of N-(Phosphonomethyl)glycine by common chromatographic techniques is challenging. nih.govacs.org Therefore, derivatization is often employed to enhance its detectability and chromatographic retention.

Pre-column derivatization involves reacting the analyte with a labeling agent before its introduction into the analytical system, typically a liquid chromatograph.

A widely used and successful pre-column derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govacs.org The reaction of N-(Phosphonomethyl)glycine with FMOC-Cl occurs at an alkaline pH, usually around 9, in the presence of a borate (B1201080) buffer. nih.govacs.org This derivatization yields a highly fluorescent and stable derivative that can be effectively separated on reversed-phase liquid chromatography columns. nih.govoregonstate.edu

Another reagent used for pre-column derivatization is 1,2-naphthoquinone-4-sulfonate (NQS). tandfonline.com This reaction is typically carried out at a pH of 9.4 and a temperature of 60°C for a short duration. tandfonline.com The resulting derivative can be detected by UV spectrophotometry. tandfonline.com

Other pre-derivatizing reagents that have been utilized for the HPLC analysis of N-(Phosphonomethyl)glycine include p-toluenesulphonyl chloride and o-nitrobenzenesulfonyl chloride. researchgate.net

Derivatizing AgentAbbreviationReaction ConditionsDetection Method
9-fluorenylmethyl chloroformateFMOC-ClAlkaline pH (~9), Borate bufferFluorescence, Mass Spectrometry nih.govacs.org
1,2-naphthoquinone-4-sulfonateNQSpH 9.4, 60°CUV Detection tandfonline.com
4-chloro-7-nitrobenzofurazanNBD-Cl-Fluorescence edpsciences.org

In post-column derivatization, the analyte is separated in its native form by the chromatographic column and then mixed with a reagent to form a detectable product before it reaches the detector. This approach requires more complex instrumentation but avoids potential issues with multiple derivatized products from a single analyte. oregonstate.edu

A common post-column derivatization method for N-(Phosphonomethyl)glycine analysis involves the use of o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as mercaptoethanol. oregonstate.edupickeringlabs.com This reaction forms a highly fluorescent isoindole derivative. oregonstate.edu This technique is sensitive and selective and is the basis for established analytical methods for determining N-(Phosphonomethyl)glycine in various matrices, including water and food samples. pickeringlabs.compickeringlabs.comchromatographyonline.com

The synthesis of N-(Phosphonomethyl)glycine derivatives is crucial for mechanistic studies and the development of research tools. One important area is isotopic labeling. For instance, ¹⁵N-labeled N-(Phosphonomethyl)glycine can be synthesized via a phosphomethylation reaction using dialkyl phosphite and ¹⁵N-glycine. scielo.br These isotopically labeled molecules are invaluable as internal standards in quantitative analysis and as tracers in environmental fate and metabolic studies. scielo.br

Furthermore, the synthesis of N-substituted derivatives of N-(Phosphonomethyl)glycine, such as N-methyl-glyphosate and N-hydroxy-glyphosate, can be achieved using the appropriate N-substituted glycine (e.g., sarcosine or N-hydroxyglycine) in Mannich condensation reactions. ic.ac.uk These derivatives can serve as probes to investigate the structure-activity relationships of N-(Phosphonomethyl)glycine and its analogs.

Enzymatic Inhibition and Molecular Mechanism of Action of N Phosphonomethyl Glycine

Inhibition of 5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS)

N-(Phosphonomethyl)glycine, commonly known as glyphosate (B1671968), acts as a potent and specific inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). wikipedia.orgresearchgate.netencyclopedia.pub This enzyme is a key component of the shikimate pathway, a metabolic route found in plants and various microorganisms but absent in animals. wikipedia.orgresearchgate.net The EPSPS enzyme catalyzes the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to produce 5-enolpyruvylshikimate-3-phosphate (EPSP). wikipedia.org

The inhibitory action of N-(phosphonomethyl)glycine occurs through its structural mimicry of a transition state of the ternary enzyme-substrate complex. wikipedia.orgalanplewis.com It binds to the active site of the EPSPS enzyme, specifically occupying the binding site intended for phosphoenolpyruvate. wikipedia.org This binding is synergistic with shikimate-3-phosphate, forming a stable ternary complex (EPSPS-S3P-glyphosate) that effectively blocks the enzyme's catalytic function. alanplewis.com This inhibition is highly specific and is the primary phytotoxic mechanism of the compound. researchgate.netalanplewis.com The blockage of this enzymatic step leads to the accumulation of high levels of shikimate within plant tissues. wikipedia.org

Disruption of Aromatic Amino Acid Biosynthesis Pathways

The inhibition of EPSPS by N-(phosphonomethyl)glycine directly disrupts the shikimate pathway, which is essential for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgresearchgate.netglentham.com These amino acids are vital for protein synthesis and serve as precursors for a wide array of essential secondary metabolites, including lignins, flavonoids, alkaloids, and plant hormones like auxin. wikipedia.orgnih.gov

Systemic Effects on Plant Metabolic Networks

Exposure to N-(phosphonomethyl)glycine leads to a decline in photosynthetic activity. nih.govnih.gov This inhibition is not an immediate, direct effect on the photosynthetic machinery but rather a consequence of the broader metabolic disruption. Research indicates that within an hour of application, a decrease in ribulose bisphosphate occurs due to the depletion of carbon from the photosynthetic carbon reduction cycle. nih.gov This depletion is a key factor in the reduction of the carbon assimilation rate. nih.gov Furthermore, photoinhibition, a light-dependent reduction in photosynthetic capacity, appears to be a necessary condition for a more pronounced inhibition of photosynthesis induced by the compound. nih.govresearchgate.net This results in a scenario where the rate of photosynthesis may initially increase with irradiance but then declines at higher light levels. nih.govresearchgate.net

Metabolic ParameterObserved Effect Following N-(Phosphonomethyl)glycine Application
Ribulose bisphosphateInitial increase, followed by a decrease due to carbon depletion nih.gov
Phosphoglyceric acidDecrease nih.gov
Carbon Assimilation RateDecline within an hour nih.gov
Allocation of Fixed CarbonAltered between starch and sucrose (B13894) nih.gov

N-(phosphonomethyl)glycine possesses strong metal-chelating properties. researchgate.net This characteristic can interfere with a plant's nutrient homeostasis by binding with essential macro- and micronutrients in the soil or on the leaf surface. researchgate.net The chelation of cations can impede their uptake by the plant's root system and reduce their availability and transport within the plant. This disruption of nutrient balance can affect numerous physiological processes that depend on these elements as cofactors for enzymatic activity and structural components, further contributing to the compound's phytotoxic effects. researchgate.net

Enzyme/MoleculeResponse to N-(Phosphonomethyl)glycine-induced Stress
Ascorbate (B8700270) peroxidaseEnhanced accumulation nih.gov
Glutathione (B108866) S-transferaseEnhanced accumulation nih.gov
Superoxide (B77818) dismutaseEnhanced accumulation nih.gov
Reactive Oxygen Species (ROS)Increased production nih.gov

Interaction with Microbial Metabolic Processes

N-(phosphonomethyl)glycine affects not only plants but also various soil and gut microorganisms by inhibiting the same EPSPS enzyme in their shikimate pathway. wikipedia.orgnih.gov This can result in the inhibition of growth in susceptible bacterial species such as Escherichia coli, Salmonella typhimurium, and Pseudomonas aureofaciens. nih.gov

Conversely, many soil microorganisms have evolved metabolic pathways to degrade N-(phosphonomethyl)glycine, utilizing it as a nutrient source for phosphorus, carbon, or nitrogen. encyclopedia.pubmdpi.com Two primary degradation pathways have been identified in bacteria:

Glyphosate Oxidoreductase Pathway: This pathway involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase, yielding aminomethylphosphonic acid (AMPA) and glyoxylate. encyclopedia.pubmdpi.com

C-P Lyase Pathway: This pathway involves a C-P lyase enzyme that breaks the carbon-phosphorus bond directly, producing sarcosine (B1681465) and inorganic phosphate (B84403). mdpi.com

Bacteria such as Pseudomonas sp. LBr can metabolize high concentrations of N-(phosphonomethyl)glycine, primarily converting it to AMPA. nih.govresearchgate.net Some bacteria, like certain Achromobacter species, induce phosphonatase enzymes when grown in the presence of the compound as a sole phosphorus source, enabling them to cleave the C-P bond. nih.gov This microbial metabolism plays a crucial role in the environmental degradation of the compound.

Mechanisms of Biological Resistance to N Phosphonomethyl Glycine

Plant-Based Resistance Mechanisms

Plant-based resistance to N-(phosphonomethyl)glycine is a significant challenge in agriculture, stemming from genetic adaptations that allow weeds to withstand herbicide treatments. These mechanisms are the result of intense selection pressure imposed by the continuous application of the herbicide. nih.gov

Target-Site Resistance (TSR)

Target-site resistance (TSR) involves modifications to the herbicide's target enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is a key enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids. wikipedia.orgrsc.orgnih.gov These modifications prevent the herbicide from effectively inhibiting the enzyme, thereby allowing the plant to function normally. rsc.org

Mutations within the EPSPS gene are a primary mechanism of target-site resistance. These mutations result in amino acid substitutions that reduce the binding affinity of N-(phosphonomethyl)glycine to the EPSPS enzyme without critically compromising the enzyme's natural function. frontiersin.org A common site for these mutations is at proline residue 106, where substitutions to serine, threonine, leucine, or alanine (B10760859) have been documented in various weed species. mdpi.comnih.gov

Double and even triple mutations have also been identified, often conferring higher levels of resistance. For instance, the T102I/P106S (TIPS) double mutation, first identified in Eleusine indica (goosegrass), provides a significantly higher level of resistance than single mutations alone. nih.govfrontiersin.org Research has shown that while single-codon mutations can confer resistance, they sometimes lead to a lower affinity for the enzyme's natural substrate, phosphoenolpyruvate (B93156) (PEP). frontiersin.org However, certain double mutations can overcome this fitness cost. nih.gov

Table 1: Documented Amino Acid Substitutions in the EPSPS Gene Conferring Resistance

Mutation TypeAmino Acid SubstitutionWeed Species ExampleRelative Resistance Level
SinglePro106 -> Ser/Thr/Leu/AlaLolium rigidum, Eleusine indicaLow to Moderate
DoubleThr102 -> Ile + Pro106 -> Ser (TIPS)Eleusine indicaHigh
DoubleGly101 -> Ala + Ala192 -> ThrTransgenic Brassica napusHigh

Another significant target-site resistance mechanism is the amplification of the EPSPS gene. oup.com In this scenario, resistant plants possess multiple copies of the gene, leading to the overexpression of the EPSPS enzyme. nih.gov This overproduction means that even if a portion of the enzyme is inhibited by N-(phosphonomethyl)glycine, enough functional enzyme remains to sustain the shikimate pathway and ensure the plant's survival. oup.com

This mechanism was first documented in Amaranthus palmeri, where resistant individuals were found to have from 5-fold to over 160-fold more copies of the EPSPS gene compared to susceptible plants. nih.gov This gene amplification directly correlates with increased levels of EPSPS protein, providing a high level of resistance. nih.govmdpi.com This phenomenon has since been observed in several other weed species, including Lolium perenne ssp. multiflorum and Kochia scoparia. mdpi.com

Table 2: Examples of EPSPS Gene Amplification in Resistant Weeds

Weed SpeciesFold Increase in EPSPS Gene Copy NumberReference
Amaranthus palmeri5 to >160 nih.gov
Chloris truncataUp to 32-48 nih.gov
Amaranthus palmeri (Mississippi accession)Up to 87 scirp.org

The mutations within the EPSPS gene lead to qualitative alterations in the enzyme's sensitivity to N-(phosphonomethyl)glycine. The herbicide acts as a competitive inhibitor of the substrate phosphoenolpyruvate (PEP). nih.govmdpi.com Point mutations at the active site can alter the three-dimensional structure of the enzyme, which hinders the binding of the herbicide. frontiersin.org

Microbial Resistance Mechanisms

Enzymatic Modification of EPSPS

Microorganisms have developed robust resistance to N-(Phosphonomethyl)glycine primarily through modifications of the target enzyme, EPSPS. These enzymes are broadly categorized into two classes based on their sensitivity to the compound. mdpi.com Class I enzymes, found in plants and many bacteria like Escherichia coli, are sensitive to inhibition by low concentrations of N-(Phosphonomethyl)glycine. mdpi.comnih.gov Class II enzymes, isolated from bacteria such as Agrobacterium sp. strain CP4, are naturally resistant. mdpi.comnih.gov

Resistance in sensitive Class I enzymes often arises from point mutations in the gene encoding EPSPS (aroA). These mutations alter the amino acid sequence in or around the active site, reducing the binding affinity of N-(Phosphonomethyl)glycine while ideally maintaining a high affinity for its natural substrate, phosphoenolpyruvate (PEP). mdpi.comnih.gov A common trade-off is that mutations desensitizing the enzyme to the herbicide also decrease its affinity for PEP, potentially imposing a fitness cost. nih.gov

Several key mutations have been identified. For example, a glycine-to-alanine substitution at position 96 (G96A) in E. coli EPSPS confers high resistance but also significantly lowers the enzyme's catalytic efficiency. nih.gov A proline-to-serine change at position 101 (P101S) in Salmonella typhimurium also grants resistance. mdpi.com More complex modifications, such as the double mutation T97I/P101S in E. coli EPSPS, have been shown to create a highly resistant enzyme that, critically, maintains a high affinity for PEP, thus avoiding a significant fitness cost. nih.gov Structural analyses of this double mutant revealed that the changes shift an adjacent glycine (B1666218) residue (Gly96), which impairs herbicide binding, while facilitating normal substrate utilization. nih.gov

Examples of Resistance-Conferring EPSPS Modifications in Microorganisms
OrganismMutation(s)Enzyme ClassEffect on Resistance/KineticsSource
Agrobacterium sp. strain CP4Naturally variant sequence (e.g., Alanine at position 100)Class IIInherently high resistance to N-(Phosphonomethyl)glycine while maintaining high affinity for PEP. mdpi.com
Escherichia coliG96A (Glycine → Alanine)Class IHigh resistance, but with a large decrease in affinity for PEP. nih.gov
Salmonella typhimuriumP101S (Proline → Serine)Class IConfers resistance, but often with reduced catalytic efficiency. mdpi.comnih.gov
Escherichia coliT97I/P101S (Threonine → Isoleucine / Proline → Serine)Class IHigh resistance (Ki = 2.4 mM) while maintaining high affinity for PEP (Km = 0.1 mM). nih.gov
GR79-EPSPS (from soil)Y40I (Tyrosine → Isoleucine)Class IEnhanced resistance by increasing Ki for the herbicide and decreasing Km for PEP. mdpi.com

PEP Synthase-Dependent PEP Overproduction

Another microbial resistance strategy involves overcoming the competitive inhibition of EPSPS by increasing the cellular concentration of its substrate, phosphoenolpyruvate (PEP). N-(Phosphonomethyl)glycine acts as a competitive inhibitor with respect to PEP for binding to the EPSPS enzyme. According to the principles of enzyme kinetics, increasing the concentration of the natural substrate (PEP) can outcompete the inhibitor, allowing the enzymatic reaction to proceed and the essential shikimate pathway to continue functioning.

This mechanism relies on the upregulation of enzymes involved in the synthesis of PEP. One such key enzyme is PEP synthase (PpsA). The overexpression of the gene encoding PpsA can lead to an accumulation of intracellular PEP. This elevated pool of PEP effectively shifts the competitive balance at the EPSPS active site in favor of the substrate, thereby mitigating the inhibitory effect of N-(Phosphonomethyl)glycine and conferring a resistant phenotype. This approach demonstrates a metabolic bypass strategy, where instead of altering the target enzyme itself, the cell modifies its metabolic flux to overcome the inhibition. researchgate.net

Environmental Dynamics and Biogeochemical Cycling of N Phosphonomethyl Glycine

Environmental Transport and Distribution in Aquatic Systems

The environmental fate of N-(Phosphonomethyl)glycine is significantly influenced by its transport and distribution in aquatic environments. Its high water solubility contributes to its potential for movement into water bodies, where its occurrence and behavior are governed by a complex interplay of chemical properties and environmental factors.

Surface Water Occurrence and Load Dynamics

N-(Phosphonomethyl)glycine and its primary degradation product, aminomethylphosphonic acid (AMPA), are frequently detected in the surface waters of agricultural basins. The frequency and concentration of these compounds can vary significantly depending on the intensity of use in the surrounding watershed. For instance, in areas with high agricultural use, N-(Phosphonomethyl)glycine has been detected in a majority of surface water samples.

The load of N-(Phosphonomethyl)glycine that reaches surface water as a percentage of its total use in a watershed has been observed to range from 0.009% to 0.86%. This variability in load dynamics is influenced by factors such as the application rate (source strength), rainfall patterns, and the pathways through which water moves across the landscape. Studies have reported a range of concentrations in various surface water bodies, highlighting the widespread presence of this compound in aquatic systems.

Table 1: Geometric Mean Concentrations of N-(Phosphonomethyl)glycine in Various Water Types

Water TypeGeometric Mean Concentration (ng/L)
Stormwater Runoff112
Wastewater Effluent42.5
Wastewater Influent14.1
River Water10.3
Rainwater9.61
Lake Water4.57

Influence of Hydrological Factors on Transport

Hydrological factors play a crucial role in the transport of N-(Phosphonomethyl)glycine to aquatic systems. Rainfall events that lead to overland runoff are a primary driver of its movement from agricultural fields into streams and rivers. Watersheds characterized by high application rates, combined with rainfall patterns that generate significant surface runoff, are at the highest risk for the offsite transport of this compound.

The flow route of water is another critical determinant. Transport is more significant when water flows primarily over the land surface, with limited interaction with the soil. Conversely, when water infiltrates and moves through the soil profile, the transport of N-(Phosphonomethyl)glycine to surface water is generally reduced due to adsorption to soil particles. Therefore, soil type and structure, which influence infiltration and runoff characteristics, are key factors in determining the extent of aquatic contamination.

Soil Interaction and Adsorption Processes

The interaction of N-(Phosphonomethyl)glycine with soil is a critical process that governs its mobility, bioavailability, and persistence in the terrestrial environment. Adsorption to soil particles is a primary mechanism that limits its transport.

Role of Soil Organic Matter and Mineral Components

The adsorption of N-(Phosphonomethyl)glycine in soil is significantly influenced by the soil's composition, particularly its mineral and organic matter content. The phosphonic acid moiety of the N-(Phosphonomethyl)glycine molecule plays a key role in its binding to soil components.

Mineral Components: Clay minerals and metal oxides, especially iron and aluminum oxides, are primary adsorption sites for N-(Phosphonomethyl)glycine. The compound binds to these mineral surfaces through its phosphonate (B1237965) group. The strength of this binding can be influenced by the type of clay and the presence of cations such as iron (Fe³⁺) and aluminum (Al³⁺), with which N-(Phosphonomethyl)glycine can form complexes. Soils with higher clay content generally exhibit greater adsorption capacity for this compound.

Soil Organic Matter: The role of soil organic matter (SOM) in the adsorption of N-(Phosphonomethyl)glycine is complex. While some studies have shown a positive correlation between SOM content and adsorption, others suggest that the stabilized fraction of organic matter, such as humic substances, is particularly important for its binding. However, the adsorption to mineral components is often considered the dominant mechanism.

The pH of the soil also affects adsorption. Generally, adsorption is higher in acidic soils and decreases as the pH becomes more alkaline. This is because the surface charge of soil minerals and the ionic state of the N-(Phosphonomethyl)glycine molecule are pH-dependent. Additionally, the presence of phosphate (B84403) can reduce the adsorption of N-(Phosphonomethyl)glycine, as both molecules compete for the same binding sites on soil particles.

Adsorption Kinetics and Equilibrium

The process of N-(Phosphonomethyl)glycine adsorption to soil involves a rapid initial phase followed by a slower, more gradual uptake. The kinetics of this process, which describe the rate of adsorption, can be characterized by various models, including pseudo-first-order and pseudo-second-order kinetics. Research has shown that a significant portion of the adsorption can occur within the first few hours of contact with the soil.

The equilibrium of N-(Phosphonomethyl)glycine adsorption, which describes the distribution of the compound between the soil and the soil solution when the system has stabilized, is often described by isotherm models such as the Freundlich and Langmuir equations. The Freundlich isotherm is frequently used to characterize the adsorption of N-(Phosphonomethyl)glycine in soils, and the Freundlich adsorption coefficient (Kf) is a common measure of the soil's adsorption capacity. Higher Kf values indicate stronger adsorption and lower mobility.

Table 2: Freundlich Adsorption Coefficients (Kf) for N-(Phosphonomethyl)glycine in Different Soil Types

Soil TypeTillage SystemKf (mg¹⁻ⁿ Lⁿ kg⁻¹)
Silty Clay LoamConventional Tillage158.4
Silty Clay LoamNo-Till139.7
Silty Loam (A)Conventional Tillage129.8
Silty Loam (A)No-Till102.7
Silty Loam (B)Conventional Tillage67.2
Silty Loam (B)No-Till56.4

Persistence and Dissipation in Agroecosystems

The persistence of N-(Phosphonomethyl)glycine in agroecosystems is a key factor in its environmental behavior and is primarily determined by the rate of its dissipation. While strong adsorption to soil can limit its immediate bioavailability, the compound is subject to degradation over time.

The primary pathway for the dissipation of N-(Phosphonomethyl)glycine from soil is through microbial degradation. nih.gov A variety of soil microorganisms, including bacteria and fungi, are capable of breaking down this compound. conicet.gov.ar This biodegradation can occur under both aerobic and anaerobic conditions, although the rate is generally faster in the presence of oxygen. nih.gov

There are two main microbial degradation pathways for N-(Phosphonomethyl)glycine. One pathway involves the enzyme glyphosate (B1671968) oxidoreductase, which cleaves the carbon-nitrogen bond to produce aminomethylphosphonic acid (AMPA) and glyoxylate. nih.gov AMPA is the most commonly reported metabolite of N-(Phosphonomethyl)glycine in soil. nih.gov The other pathway utilizes a C-P lyase enzyme to break the carbon-phosphorus bond, yielding sarcosine (B1681465) and inorganic phosphate. conicet.gov.ar

The persistence of N-(Phosphonomethyl)glycine in soil is often expressed in terms of its half-life (DT50), which is the time required for 50% of the initial amount to dissipate. The half-life can vary widely depending on soil and climatic conditions. Factors influencing the rate of degradation include soil type, temperature, moisture, and microbial activity. pomais.com Generally, conditions that favor microbial growth, such as warm, moist soils, lead to a more rapid breakdown of N-(Phosphonomethyl)glycine. pomais.com Strong adsorption to soil particles, particularly in clay-rich soils, can reduce its bioavailability to microorganisms and thus increase its persistence. mdpi.com

Table 3: Half-life of N-(Phosphonomethyl)glycine in Soil

ConditionHalf-life (Days)
Typical Range in Soil2 - 197
Suggested Typical Field Half-life47
General Range7 - 60
Warm, Moist Soils14 - 30
Temperate Regions40 - 60
Cold or Dry Soils> 100

Off-Target Movement and Potential for Sublethal Exposure

N-(Phosphonomethyl)glycine, the active ingredient in many broad-spectrum herbicides, can move from its intended application area into the wider environment through various physical processes. This off-target movement can lead to the sublethal exposure of non-target organisms, impacting their physiology and development. The primary mechanisms for this movement include spray drift, runoff, and leaching.

Spray Drift

Spray drift is the airborne movement of herbicide droplets away from the target site during application. Research has shown that off-target movement of N-(Phosphonomethyl)glycine during application can account for up to 10% of the applied rate in crops like soybean and cotton. mdpi.com The extent of this drift is influenced by several factors, including application equipment, nozzle type, and weather conditions. cambridge.orggmoresearch.org

Studies have evaluated the drift losses from various application methods. For instance, field tests assessing downwind transport found significant differences between ground and aerial equipment. The highest levels of drift were observed with D-4 jet nozzles on a helicopter, while the lowest losses occurred with deflector fan nozzles on a ground sprayer. cambridge.orggmoresearch.org

Table 1: N-(Phosphonomethyl)glycine Drift Losses from Different Application Equipment

Application EquipmentNozzle TypeDrift Deposit at 100m (g/ha)
HelicopterD-4 Jet Nozzles (directed down)5
Fixed-Wing AircraftD-6 Jet Nozzles (directed back)0.2 - 1.0
Ground Sprayer8003 Nozzles0.2 - 1.0
HelicopterMicro-jet Nozzles<0.03
Ground SprayerDeflector Fan Nozzles (KGF) at low pressure<0.01

Data sourced from studies on spray application losses. cambridge.orggmoresearch.org

Runoff and Leaching

N-(Phosphonomethyl)glycine can also move from treated fields into adjacent aquatic ecosystems via surface runoff and leaching through the soil profile. researchgate.net Due to its high affinity for soils, it is generally considered to have a low potential for runoff. nih.gov However, runoff is highly event-driven, primarily controlled by the timing and intensity of the first rainfall event following application. researchgate.net

Numerous studies have detected N-(Phosphonomethyl)glycine in surface waters. One review of multiple studies found that concentrations in runoff can range from 0.01 to 5,153 µg·L⁻¹. nih.gov Another study that sampled 51 streams in the Midwestern United States detected the compound in 36% of the 154 samples, with concentrations ranging from 0.1 to 8.7 µg·L⁻¹. nih.gov Leaching into groundwater is less common, but the compound has been detected at very low concentrations. nih.gov A field-scale monitoring program over 12 years found that both N-(Phosphonomethyl)glycine and its main metabolite, aminomethylphosphonic acid (AMPA), showed distinct, simultaneous concentration curves in drainage water, suggesting common transport mechanisms influenced by soil-water content and groundwater table levels. researchgate.net

Potential for Sublethal Exposure

The off-target movement of N-(Phosphonomethyl)glycine can result in the exposure of non-target organisms to concentrations that are not immediately lethal but can cause a range of sublethal effects. These effects have been observed in various organisms, including plants, amphibians, fish, and invertebrates.

For non-target terrestrial plants, sublethal exposure from spray drift can lead to hormetic responses (a stimulatory effect at low doses) or adverse effects, depending on the concentration. researchgate.net Wild plants have been found to be generally less sensitive to this drift than domesticated plants. researchgate.net

In aquatic environments, sublethal concentrations of N-(Phosphonomethyl)glycine and its formulations have been associated with a variety of impacts. Studies on amphibians have documented delayed or accelerated development, reduced size at metamorphosis, and developmental malformations. wikipedia.org In fish, such as the African catfish (Clarias gariepinus), exposure to sublethal concentrations has been shown to negatively impact growth and survival and alter enzymatic activities in various organs. emu.ee Specifically, a study on C. gariepinus fingerlings demonstrated changes in the activity of enzymes like Na+/K+-ATPase and Malate Dehydrogenase in the gills, muscle, and liver following a 70-day exposure. emu.ee

Table 2: Observed Sublethal Effects of N-(Phosphonomethyl)glycine on Non-Target Organisms

Organism GroupObserved Sublethal EffectsReference
Amphibians (Bullfrog Tadpoles)Delayed/accelerated development, reduced size, developmental malformations, oxidative stress. wikipedia.org
Fish (African Catfish)Decreased growth parameters, altered enzymatic activities (Na+/K+-ATPase, Malate Dehydrogenase). emu.ee
Aquatic Invertebrates (Daphnia magna)Decreased fecundity, delayed age of first reproduction. researchgate.net
Non-target PlantsHormetic responses (growth stimulation at low doses), adverse effects (growth inhibition at higher doses). researchgate.net

Research into the biological effects on cardiac myoblasts has also shown that sublethal doses can induce cellular responses, highlighting the compound's potential to affect various biological systems even at low, environmentally relevant concentrations. frontiersin.orgnih.gov

Microbial Biodegradation Pathways of N Phosphonomethyl Glycine

Glyphosate (B1671968) Oxidoreductase (GOX) Pathway

The GOX pathway, also referred to as the AMPA pathway, involves the oxidative cleavage of the C-N bond in the glyphosate molecule. mdpi.commdpi.com This pathway is initiated by the enzyme glyphosate oxidoreductase (GOX), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. mdpi.commdpi.com

The enzyme glyphosate oxidoreductase catalyzes the oxidation of glyphosate, breaking the carboxymethylene-nitrogen bond. nih.govmdpi.com This reaction yields two primary products: aminomethylphosphonic acid (AMPA) and glyoxylate. nih.govmdpi.com The GOX enzyme was first identified in Achromobacter sp. LBAA. mdpi.com Another enzyme, glycine (B1666218) oxidase, has also been shown to catalyze a similar reaction, producing the same degradation products, although through a different mechanism. proquest.commdpi.com

Table 1: Key Components of the Glyphosate Oxidoreductase (GOX) Pathway

ComponentDescriptionReferences
Enzyme Glyphosate Oxidoreductase (GOX) mdpi.com, mdpi.com
Substrate N-(Phosphonomethyl)glycine (Glyphosate) mdpi.com, mdpi.com
Products Aminomethylphosphonic Acid (AMPA), Glyoxylate mdpi.com, nih.gov
Cofactor Flavin adenine dinucleotide (FAD) mdpi.com, mdpi.com

AMPA, the primary metabolite of the GOX pathway, is more persistent in the environment than glyphosate itself and can be further degraded by microorganisms. hh-ra.orgwikipedia.orgnih.gov The primary mechanism for AMPA degradation is through the action of a C-P lyase enzyme, which cleaves the carbon-phosphorus bond. nih.govnih.gov This cleavage results in the formation of phosphoric acid, which can then be mineralized to inorganic phosphate (B84403) and ultimately carbon dioxide. wikipedia.org Some studies indicate that this subsequent degradation can also yield methylamine. oup.com

Carbon-Phosphorus (C-P) Lyase Pathway

The Carbon-Phosphorus (C-P) Lyase pathway represents an alternative route for glyphosate biodegradation, directly cleaving the stable C-P bond within the molecule. mdpi.comnih.gov This pathway is particularly significant as it allows microorganisms to utilize glyphosate as a phosphorus source, a process that is typically induced under conditions of phosphate starvation. hh-ra.orgnih.gov The C-P lyase enzyme system is a multi-protein complex encoded by the phn operon. nih.govproquest.com

The C-P lyase enzyme complex directly targets the carbon-phosphorus bond in the glyphosate molecule. nih.gov The cleavage of this bond results in the formation of sarcosine (B1681465) (N-methylglycine) and inorganic phosphate. mdpi.comnih.gov This direct liberation of phosphate makes the pathway an efficient mechanism for phosphorus acquisition by microbes in phosphate-limited environments. hh-ra.org

Following its formation, sarcosine is further metabolized by the cell. nih.gov Sarcosine oxidase or sarcosine dehydrogenase can oxidize sarcosine, breaking it down into glycine and formaldehyde (B43269). mdpi.comnih.gov These products can then be incorporated into the central metabolic pathways of the microorganism for biomass and energy production. mdpi.com For instance, the resulting glycine can be converted to serine. nih.gov

Table 2: Key Components of the Carbon-Phosphorus (C-P) Lyase Pathway

ComponentDescriptionReferences
Enzyme Complex Carbon-Phosphorus (C-P) Lyase mdpi.com, nih.gov, mdpi.com
Substrate N-(Phosphonomethyl)glycine (Glyphosate) nih.gov
Initial Products Sarcosine, Inorganic Phosphate mdpi.com, nih.gov
Secondary Enzyme Sarcosine Oxidase / Dehydrogenase nih.gov, mdpi.com
Secondary Products Glycine, Formaldehyde mdpi.com, nih.gov

Diversity of Glyphosate-Degrading Microorganisms

The ability to degrade N-(phosphonomethyl)glycine is not restricted to a few microbial species but is widespread across various bacterial genera. mdpi.comnih.gov This metabolic capability enables microorganisms to utilize glyphosate as a source of phosphorus, nitrogen, or carbon. hh-ra.orgnih.gov Numerous studies have isolated and identified bacteria from glyphosate-contaminated soils and water that are capable of breaking down this compound. The most frequently cited genera with glyphosate-degrading potential include Pseudomonas, Bacillus, and Ochrobactrum. mdpi.com Other significant genera include Arthrobacter, Achromobacter, Agrobacterium, and Klebsiella. nih.govmdpi.com These microorganisms employ either the GOX/AMPA pathway or the C-P lyase/sarcosine pathway for degradation. mdpi.com

Table 3: Examples of Glyphosate-Degrading Microbial Genera and Species

GenusSpecies Example(s)Degradation Pathway UtilizedReferences
Pseudomonas P. stutzeri, P. aeruginosa, P. putidaC-P Lyase and GOX Pathways mdpi.com, nih.gov
Bacillus B. subtilis, B. cereus, B. megateriumC-P Lyase and GOX Pathways mdpi.com, researchgate.net
Ochrobactrum O. anthropi, O. intermediumGOX Pathway mdpi.com, hh-ra.org
Arthrobacter Arthrobacter sp. GLP-1C-P Lyase Pathway hh-ra.org, nih.gov
Achromobacter Achromobacter sp.GOX Pathway mdpi.com, hh-ra.org
Agrobacterium A. radiobacterNot specified nih.gov
Klebsiella Klebsiella sp.Not specified mdpi.com, nih.gov
Flavobacterium Flavobacterium sp. GD1Not specified nih.gov
Lysinibacillus L. sphaericusSarcosine Oxidase (C-P) Pathway mdpi.com

Bacterial Communities and Metabolic Capabilities

A variety of bacterial genera have been identified with the ability to degrade N-(phosphonomethyl)glycine. Among the most frequently cited are Bacillus, Pseudomonas, and Ochrobactrum. mdpi.com Specific species within these genera, such as Bacillus cereus, Pseudomonas putida, and Ochrobactrum anthropi, have been shown to metabolize this compound. mdpi.com These bacteria employ two primary metabolic pathways for its degradation. mdpi.comresearchgate.net

The first is the glyphosate oxidoreductase (GOX) pathway, which involves the cleavage of the C-N bond, resulting in the formation of aminomethylphosphonic acid (AMPA) and glyoxylate. nih.govnih.gov The second major pathway is mediated by the C-P lyase enzyme, which cleaves the carbon-phosphorus bond directly to produce sarcosine and inorganic phosphate. mdpi.comresearchgate.net Some bacterial strains, such as Ochrobactrum anthropi GPK3 and Bacillus cereus CB4, have demonstrated the ability to utilize both of these metabolic routes. researchgate.net The adaptive capacity of these bacterial communities is enhanced by the selective pressure in contaminated environments, leading to the evolution of these specialized metabolic pathways. mdpi.com

Table 1: Bacterial Genera Involved in N-(Phosphonomethyl)glycine Degradation and their Metabolic Pathways

Bacterial Genus Primary Degradation Pathway(s) Key Metabolites References
Bacillus Glyphosate Oxidoreductase, C-P Lyase AMPA, Sarcosine mdpi.com
Pseudomonas Glyphosate Oxidoreductase, C-P Lyase AMPA, Sarcosine mdpi.comnih.gov
Ochrobactrum Glyphosate Oxidoreductase, C-P Lyase AMPA, Sarcosine mdpi.com
Achromobacter Glyphosate Oxidoreductase, C-P Lyase AMPA, Sarcosine mdpi.com
Arthrobacter C-P Lyase (for AMPA) Methylamine, Phosphate nih.govnih.gov

Fungal and Yeast Contributions to Degradation

While bacterial degradation has been extensively studied, fungi and yeasts also play a significant role in the breakdown of N-(phosphonomethyl)glycine. proquest.com Several fungal genera, including Aspergillus, Trichoderma, Penicillium, and Fusarium, have been reported to tolerate and degrade this compound. nih.govnih.gov For instance, strains of Fusarium solani and Penicillium chrysogenum have shown the ability to grow in the presence of high concentrations of the herbicide. nih.gov

The primary degradation route in fungi appears to be the transformation into AMPA, suggesting a preference for the glyphosate oxidoreductase pathway. nih.govmdpi.com Some fungal species can utilize the resulting AMPA as a sole phosphorus source. nih.gov For example, Aspergillus oryzae A-F02 can further metabolize AMPA to methylamine. nih.gov Certain strains, like Penicillium 4A21, have been observed to produce both AMPA and sarcosine, indicating the potential for multiple degradation pathways. nih.gov

Yeasts such as Candida tropicalis and Trichosporon cutaneum have also demonstrated the ability to biodegrade N-(phosphonomethyl)glycine, utilizing it as a sole carbon source. mdpi.combohrium.commdpi.com Studies have shown significant degradation efficiency, with Candida tropicalis V1 degrading 76% of the initial compound in 192 hours. bohrium.commdpi.com The degradation process in these yeasts has been found to produce intermediate metabolites like methylglycine and glycine. bohrium.commdpi.com

Table 2: Fungal and Yeast Genera with N-(Phosphonomethyl)glycine Degradation Capabilities

Microbial Group Genus Degradation Evidence Key Metabolites References
Fungi Aspergillus Tolerance and degradation AMPA, Methylamine nih.govnih.gov
Fungi Trichoderma Tolerance and degradation AMPA, Sarcosine nih.govnih.gov
Fungi Penicillium Tolerance and degradation AMPA, Sarcosine nih.govnih.gov
Fungi Fusarium Tolerance and degradation AMPA, Sarcosine nih.govnih.gov
Yeast Candida Utilization as carbon source Methylglycine, Glycine mdpi.combohrium.commdpi.com
Yeast Trichosporon Utilization as carbon source Methylglycine, Glycine bohrium.commdpi.com

Genetic and Enzymatic Basis of Degradation Pathways

The microbial degradation of phosphonates is underpinned by specific genetic systems and the enzymes they encode. These systems have evolved to facilitate the transport of phosphonates into the cell and the subsequent cleavage of the stable carbon-phosphorus bond.

Gene Clusters and Enzyme Characterization (e.g., phn genes)

The enzymatic machinery for phosphonate (B1237965) degradation is often encoded in dedicated gene clusters. The most well-characterized of these is the 14-gene phnCDEFGHIJKLMNOP operon in Escherichia coli, which governs the C-P lyase pathway. asm.orgmdpi.com This operon includes genes for a phosphonate-specific ABC transporter (phnCDE) and the subunits of the C-P lyase complex. mdpi.comhawaii.edu The genes phnG through phnM are considered essential for the C-P bond cleavage activity. charlotte.edu The C-P lyase complex itself is a multi-subunit enzyme that catalyzes the breakdown of phosphonates into phosphate and a corresponding hydrocarbon. proquest.commdpi.com

In the alternative pathway, the key enzyme is glyphosate oxidoreductase (GOX), which catalyzes the oxidative cleavage of the C-N bond in N-(phosphonomethyl)glycine to yield AMPA and glyoxylate. nih.govnih.gov A glycine oxidase enzyme, identified in Bacillus subtilis, can also perform this conversion, although through a different reaction mechanism. nih.gov These enzymes represent a distinct strategy for initiating the degradation of this phosphonate. mdpi.com

Horizontal Gene Transfer in Phosphonate Degradation

The widespread distribution of phosphonate degradation capabilities among distantly related bacterial species suggests that horizontal gene transfer (HGT) has played a crucial role in the evolution of these pathways. mdpi.comcharlotte.edu HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring and is a primary mechanism for the spread of traits like antibiotic resistance and the ability to degrade novel compounds. wikipedia.org

Evidence for HGT in phosphonate degradation is supported by phylogenetic analyses and the genomic context of the degradation genes. charlotte.edu The phn gene clusters, for instance, show significant structural and compositional variation among different organisms. charlotte.edu Furthermore, these gene clusters are frequently located in close proximity to genes encoding transposases or other mobile genetic elements, which can facilitate their transfer between different genomes. charlotte.edu This genetic mobility allows microbial communities to adapt rapidly to the presence of phosphonates in the environment by acquiring the necessary degradation genes. mdpi.com The presence of glyphosate has been shown to potentially increase the rate of horizontal transfer of conjugative plasmids, which can carry genes for degradation pathways. nih.govnih.gov

Ecological Impact Assessments on Non Target Biological Systems

Impact on Non-Target Plant Species and Aquatic Flora

Phosphonomethylglycine hydrochloride, the active ingredient in many broad-spectrum herbicides, is designed to be phytotoxic. wikipedia.org However, its application can lead to unintended consequences for non-target plant species and aquatic flora through mechanisms like spray drift, surface runoff, and leaching. nih.govresearchgate.net The exposure of these non-target organisms can result in a range of adverse effects, from subtle physiological changes to mortality, potentially leading to shifts in biodiversity and ecosystem structure. nih.govscispace.com

Exposure to this compound can induce significant morphological and physiological changes in non-target plants. Observable morphological symptoms often include chlorosis (yellowing of leaves), thinning of the youngest leaves, growth inhibition or arrest, and necrosis of the apical meristem. nih.gov Studies on non-glyphosate-resistant cotton seedlings exposed to the compound have demonstrated inhibition of growth in cotyledons, hypocotyls, and roots. cotton.org Affected lateral roots may appear shorter and be surrounded by a thick layer of necrotic cells or exudate. cotton.org

Research on 24 non-target native herbaceous and non-herbaceous plant species revealed that the compound produced both lethal and sublethal effects, including significant growth reduction. nih.govresearchgate.net Herbaceous species and plants at earlier developmental stages were found to be particularly sensitive. nih.govresearchgate.net In aquatic environments, emergent macrophytes such as Phragmites australis and Typha latifolia have shown complete withering of their aboveground parts after exposure to glyphosate-based herbicides. mdpi.com Physiologically, the compound can also interfere with mineral nutrition by chelating essential cations, which can further impede plant growth and development. mdpi.com

Table 1: Morphological and Physiological Responses in Non-Target Plants


Plant Species/GroupObserved Morphological ResponsesObserved Physiological ResponsesReference
Coffee Plants (Coffea)Chlorosis, thinning of young leaves, death of apical meristem, growth arrest.- cotton.org
Non-GR Cotton (Gossypium hirsutum)Inhibited growth of cotyledons, hypocotyls, and roots; shorter lateral roots with necrotic cells.Reduced fresh weight. soilassociation.org
Native Herbaceous & Non-herbaceous Species (24 species)Phytotoxicity, growth reduction.Lethal and sublethal effects.[25, 26]
Aquatic Macrophytes (Phragmites australis, Typha latifolia)Complete withering of aboveground parts.-

This compound can indirectly but significantly impair photosynthesis in non-target plants. While its primary mode of action is not the direct inhibition of photosystems, the disruption of the shikimate pathway has cascading effects that compromise photosynthetic capacity. nih.gov The inhibition of this pathway can prevent the biosynthesis of crucial secondary compounds like plastoquinones, which are essential components of the photosynthetic electron transport chain. nih.gov This disruption can lead to a decreased electron transport rate (ETR) and affect the integrity of thylakoid membranes due to increased lipid peroxidation from oxidative stress. nih.gov

The most well-documented biochemical effect of this compound is the disruption of the shikimate pathway. nih.gov It specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is critical for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgumd.edu This inhibition causes the substrate for this enzyme, shikimate-3-phosphate (B1206780), to be dephosphorylated and accumulate in plant tissues as shikimic acid. nih.gov

The accumulation of shikimic acid serves as a sensitive and specific biomarker for exposure to and damage from glyphosate (B1671968). nih.govusda.gov Research has shown that in non-target plants, shikimic acid levels increase significantly after exposure. cotton.orgresearchgate.net The degree of accumulation can vary between different plant tissues. For instance, in non-glyphosate-resistant cotton, reproductive tissues like fruiting branches and squares accumulated significantly more shikimic acid per unit of translocated glyphosate than leaf tissue, indicating a higher sensitivity in these parts. nih.gov In addition to shikimic acid, low-dose exposure in some plants, like coffee, has been shown to increase the concentrations of other secondary metabolites such as quinic acid, salicylic (B10762653) acid, caffeic acid, and coumaric acid. nih.gov

Table 2: Shikimic Acid Accumulation in Non-Target Plant Tissues


Plant SpeciesTissueKey FindingReference
Non-GR Cotton (Gossypium hirsutum)Fruiting BranchesAccumulated 18 times more shikimic acid than leaves. umd.edu
Squares (Floral Buds)Accumulated 11 times more shikimic acid than leaves. umd.edu
Roots & HypocotylsAccumulated significant levels of shikimic acid upon exposure. soilassociation.org
Willow (Salix)LeavesDemonstrated significant shikimate accumulation, confirming inhibition of the shikimate pathway. nih.gov
Hairy Beggarticks (Bidens pilosa)Whole PlantSusceptible plants showed significantly higher shikimic acid accumulation compared to resistant populations. researchgate.net

The primary enzymatic target of this compound is EPSP synthase. wikipedia.org Its inhibition is the foundational mechanism of the compound's herbicidal action. umd.edu Beyond this primary target, exposure can induce a state of oxidative stress in plant cells, leading to alterations in the activity of various antioxidant enzymes. mdpi.comnih.gov

Research has documented varied responses in antioxidant enzyme activity. In some studies, an initial increase in the activities of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) was observed shortly after exposure, representing the plant's attempt to mitigate oxidative damage. nih.govresearchgate.net However, prolonged exposure has been shown to cause a strong inhibition of these same enzymes (SOD, APX, and glutathione (B108866) peroxidase), leading to an accumulation of reactive oxygen species and subsequent cellular damage. nih.gov The activity of glutathione S-transferase (GST), an enzyme involved in detoxification, has also been shown to be affected, with responses varying between plant species and the concentration of the herbicide. researchgate.net While the direct impact on decarboxylases is less specifically detailed, the profound disruption of primary and secondary metabolism, including the shikimate pathway which leads to numerous phenolic compounds, implies widespread downstream effects on the entire enzymatic machinery of the plant.

Effects on Soil Microbial Communities and Biogeochemical Cycles

The shikimate pathway, which is inhibited by this compound, is present not only in plants but also in many soil bacteria and fungi. mdpi.com Consequently, the introduction of this compound into the soil environment has the potential to impact microbial communities that are fundamental to soil health and the functioning of biogeochemical cycles. researchgate.netsoilassociation.org

The impact of this compound on the structure of soil microbial communities is complex, with research showing varied outcomes depending on the application rate, soil type, and history of exposure. researchgate.netnih.govsciepub.com

In contrast, at very high concentrations, such as those that might occur during an accidental spill, the effects are more pronounced and consistent. Studies simulating such events observed a substantial alteration of the bacterial community, with a rapid increase in total and culturable bacteria. researchgate.net This can lead to a significant shift in the community composition, moving from one of fungal dominance to a more balanced or bacteria-dominated ratio. This stimulation of bacteria is thought to be a non-specific response, potentially due to some microbes utilizing the compound as a nutrient source. mdpi.comresearchgate.net Long-term, repeated applications may also create a selection pressure that leads to cumulative shifts in the microbial community that are not apparent after a single application. sciepub.com

These alterations in microbial community structure can, in turn, affect biogeochemical cycles. Microorganisms are the primary drivers of nutrient cycling, and shifts in their populations and activities can influence processes like decomposition, mineralization, and nitrogen fixation, though the magnitude of these effects in field conditions remains an area of active research. mdpi.comnih.gov

Table 3: Summary of Effects on Soil Microbial Communities


Application RateEffect on Microbial Community StructureReference
Recommended Field RateFew or no significant changes observed in several studies.[1, 3, 4]
Recommended Field RateReduction in bacterial and fungal counts observed in other studies. researchgate.net
High Concentration (Simulated Spill)Substantial alteration of bacterial community; rapid increase in total and culturable bacteria.[1, 3]
High Concentration (Simulated Spill)Shift from fungal dominance to an equal ratio of bacteria to fungi. wikipedia.org
Long-term/Repeated UsePotential for cumulative shifts in microbial communities. scispace.com

Influence on Nutrient Mineralization and Immobilization

This compound, commonly known as glyphosate, can alter soil microbial activities, thereby influencing nutrient cycling. academicjournals.org Microorganisms in the soil are primary drivers of the degradation of glyphosate, utilizing it as a source of carbon, nitrogen, or phosphorus. soilassociation.orgejes.cz This process can lead to a short-term stimulation of microbial activity and respiration. academicjournals.orgresearchgate.netresearchgate.net

Table 1: Influence of this compound on Soil Nutrient Processes

Parameter Observed Effect Context/Organism References
Microbial Activity Short-term stimulation; increased respiration.Soil microorganisms academicjournals.orgresearchgate.netresearchgate.net
Microbial Community Small, transient effects on the whole community.Silt loam soil nih.gov
Bacterial Population Significant increase in heterotrophic bacteria.Soil with a history of glyphosate use academicjournals.org
Nutrient Utilization Utilized as a source of Carbon, Nitrogen, and Phosphorus.Soil microorganisms soilassociation.orgejes.cz
Nutrient Availability Potential reduction in plant uptake of Fe, Mn, Zn.Sunflowers, GR and non-GR plants researchgate.net
Dehydrogenase Activity Significant increase at lower concentrations; inhibited at high concentrations.Soil academicjournals.org

Impact on Non-Target Invertebrate and Vertebrate Organisms

Sublethal Effects on Growth and Reproduction

Emerging research indicates that this compound and its formulations may act as endocrine disruptors, posing a risk to the reproductive health of non-target organisms. usrtk.orginrae.frmdpi.com Studies on various animal models have demonstrated that these compounds can alter the hypothalamic–pituitary–gonadal (HPG) axis, which regulates reproduction. inrae.frmdpi.com

In vertebrates, exposure has been linked to a range of reproductive issues. For instance, chronic low-level exposure in mice was found to alter the set of expressed proteins in the ovaries (ovarian proteome), which may ultimately affect ovarian function. usrtk.org In rats, prenatal exposure has been associated with decreased sperm count and an increase in morphological abnormalities in the sperm of male offspring. nih.gov Key reproductive hormones, such as estradiol (B170435) and testosterone, can be altered by exposure. inrae.frnih.gov Furthermore, damage to reproductive tissues, including the uterus and testes, has been observed. nih.gov

Invertebrates are also susceptible to these sublethal effects. For earthworms, a key indicator of soil health, exposure to glyphosate-based herbicides can negatively impact growth and reproduction. nih.govmdpi.com While single applications at recommended rates may not show immediate effects on adult mortality, more sensitive endpoints like reproduction and growth are affected, especially under realistic field conditions with multiple applications. nih.gov

Table 2: Sublethal Effects on Growth and Reproduction

Organism/System Observed Effect Compound References
Mice Alters ovarian proteome, potentially impacting ovarian function.Glyphosate usrtk.org
Rats Decreased sperm count and increased sperm abnormalities in male offspring after prenatal exposure.Glyphosate-based herbicide nih.gov
Zebrafish Reduction in sperm DNA integrity.Glyphosate nih.gov
Various Mammals Disruption of key enzymes in androgen synthesis; altered serum levels of estrogen and testosterone.Glyphosate-based herbicides nih.gov
Earthworms Negative impacts on reproduction and growth, particularly with repeated exposure.Glyphosate and its formulations nih.govmdpi.com
Bovine Cells (in vitro) Decreased proliferation of granulosa cells.Glyphosate or Glyphosate-based herbicide nih.gov

Biochemical Biomarkers in Exposed Organisms

Exposure to this compound can trigger a range of biochemical responses in non-target organisms, which serve as early warning indicators of toxic effects. nih.govuc.pt A primary mechanism of toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. oarjpublication.compubtexto.com

In fish, exposure has been shown to alter the activity of several antioxidant enzymes. Studies have reported significant increases in the activity of catalase (CAT) and lipid peroxidation (LPO), a marker of cellular damage. oarjpublication.compubtexto.com Concurrently, levels of reduced glutathione (GSH), a critical antioxidant molecule, and the activity of enzymes like glutathione-S-transferase (GST) and superoxide dismutase (SOD) have been shown to decrease in the liver and gills of exposed fish. oarjpublication.compubtexto.com These changes in the antioxidant defense system are consistent with an increase in oxidative stress. nih.gov

In marine invertebrates, such as mussels and clams, glyphosate can affect hemocyte functionality and inhibit acetylcholinesterase (AChE) activity, an important enzyme in the nervous system. mdpi.com The measurement of these enzymatic and non-enzymatic responses provides valuable biomarkers for assessing the sublethal impacts of the compound in aquatic ecosystems. pubtexto.com

Table 4: Biochemical Biomarkers in Organisms Exposed to this compound

Biomarker Effect Organism/Tissue References
Lipid Peroxidation (LPO) IncreasedFish (Cachama, Yamú, Tilapia): Liver and Gills oarjpublication.compubtexto.com
Catalase (CAT) ReducedFish (Cachama): Liver oarjpublication.com
Catalase (CAT) IncreasedFish (Tilapia guineensis) pubtexto.com
Catalase (CAT) ReducedZebrafish: Liver and Brain nih.gov
Superoxide Dismutase (SOD) DecreasedFish (Cachama): Gills and Liver oarjpublication.com
Superoxide Dismutase (SOD) IncreasedFish Brain nih.gov
Reduced Glutathione (GSH) DecreasedFish (Cachama, Yamú, Tilapia): Gills and Liver oarjpublication.compubtexto.com
Glutathione-S-Transferase (GST) DecreasedFish (Cachama, Yamú); Zebrafish: Liver oarjpublication.comnih.gov
Acetylcholinesterase (AChE) ReducedMussel (Mytilus galloprovincialis): Gills mdpi.com
Total Hemocyte Count (THC) ReducedClam (Ruditapes philippinarum) mdpi.com

Comparative Ecological Risk Assessment Methodologies

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical on non-target organisms and ecosystems. scielo.br For this compound, this process involves several key steps: problem formulation, exposure analysis, ecological effects analysis, and risk characterization. scielo.br

The problem formulation phase defines the scope of the assessment, including the ecosystems and organisms of concern. scielo.br The exposure analysis estimates the concentrations of the compound that organisms are likely to encounter in the environment, considering factors like application rates, environmental fate, and transport. nih.govresearchgate.net The ecological effects analysis involves gathering data on the toxicity of the compound to various organisms from laboratory and field studies. nih.govresearchgate.net

Risk characterization, the final step, integrates the exposure and effects data to estimate the likelihood of adverse effects. scielo.br A common method used is the Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). scielo.br An RQ value greater than 1 indicates a potential risk. scielo.br

Assessments often compare the risks of the active ingredient (glyphosate) with its commercial formulations, which contain additional substances (surfactants) that can be more toxic to aquatic organisms than glyphosate alone. scielo.brnih.govresearchgate.net Therefore, it is crucial to consider both the active ingredient and the complete formulation to conduct a comprehensive risk assessment. scielo.br Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct extensive reviews of scientific data to assess ecological risks and determine if the benefits of use outweigh those risks when used according to the label. epa.gov

Table 5: Key Steps in Ecological Risk Assessment for this compound

Step Description Key Considerations References
1. Problem Formulation Defines the goals, scope, and focus of the risk assessment.Identification of potential uses, relevant environmental compartments (soil, water), and non-target organisms of concern. scielo.br
2. Exposure Analysis Estimates the concentration, duration, and frequency of exposure in the environment.Application rates, physicochemical properties, persistence, degradation, and transport in soil and water. scielo.brnih.govresearchgate.net
3. Ecological Effects Analysis Characterizes the adverse effects on non-target organisms.Acute and chronic toxicity data from ecotoxicological tests on various species (e.g., aquatic invertebrates, fish, plants). scielo.brnih.govresearchgate.net
4. Risk Characterization Integrates exposure and effects data to estimate risk.Calculation of Risk Quotients (RQ); comparison of exposure levels to toxicity endpoints; evaluation of uncertainties. scielo.br

Advanced Analytical Techniques for N Phosphonomethyl Glycine Research

Chromatographic Methodologies

Chromatography is the most widely employed technique for the analysis of N-(Phosphonomethyl)glycine and its principal metabolite, aminomethylphosphonic acid (AMPA). nih.gov Both gas and liquid chromatography are utilized, frequently coupled with mass spectrometry for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of polar compounds like N-(Phosphonomethyl)glycine. edpsciences.org Given the compound's structural characteristics, direct detection by common HPLC detectors like UV-Vis is often inefficient. helixchrom.com To overcome this, derivatization strategies are frequently employed to attach a UV-absorbing or fluorescent tag to the molecule. edpsciences.orgnepjol.info

A prevalent pre-column derivatization agent is 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with the amine group of N-(Phosphonomethyl)glycine to form a highly fluorescent derivative. edpsciences.orgnepjol.info This allows for sensitive detection using a fluorescence detector (FLD). edpsciences.orgnepjol.info The derivatization reaction is typically carried out in an alkaline medium, often using a borate (B1201080) buffer. nih.govnepjol.info Another derivatization agent used is dinitrofluorobenzene (DNFB), which allows for analysis by HPLC with UV detection. gov.bc.ca

Post-column derivatization is another approach, where the analyte is first separated on the HPLC column and then mixed with a reagent to produce a detectable product. Reagents like o-phthalaldehyde-mercaptoethanol have been used for the post-column fluorogenic labeling of AMPA. nih.gov

Ion-exchange chromatography is also a suitable technique for analyzing ionic herbicides like N-(Phosphonomethyl)glycine. chromatographyonline.com Methods have been developed using strong anion exchange columns that can separate the compound in under 20 minutes. oup.comoup.com

Derivatization AgentDetectorMatrixDetection Limit (LOD/LOQ)Reference
9-fluorenylmethylchloroformate (FMOC-Cl)FluorescenceNatural Waters0.10 µg/L (Quantification Limit) edpsciences.org
9-fluorenylmethylchloroformate (FMOC-Cl)FluorescenceSoybeanNot Specified nepjol.info
dinitrofluorobenzene (DNFB)UVWater0.05 mg/L (MDL) gov.bc.ca
None (Ion-Exchange)UV (195 nm) / Refractive IndexFormulations2.5 µg/mL / 5 µg per injection oup.comoup.com
9-fluorenylmethylchloroformate (FMOC-Cl)FluorescenceAgricultural Products0.04 µg/g nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of N-(Phosphonomethyl)glycine. However, due to the compound's low volatility, derivatization is a mandatory step to convert it into a form suitable for GC analysis. tandfonline.comsciepub.com

Several derivatization procedures have been developed. One common approach involves a two-step process to derivatize the amino and acidic functional groups separately. tandfonline.com A single-step reaction using a perfluoroanhydride and a fluorinated alcohol, such as pentafluoropropionic anhydride (B1165640) and trifluoroethanol, can also be used to derivatize all polar groups. tandfonline.comsciepub.com Another method employs N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) for derivatization, which can be completed at 80°C in 30 minutes. oup.comnih.gov

Following derivatization, the resulting volatile compounds are separated on a GC column and detected by a mass spectrometer. tandfonline.com GC-MS analysis can identify not only the derivatized N-(Phosphonomethyl)glycine but also potential impurities or degradation products present in the sample. tandfonline.com For instance, studies have identified N-methyl-AMPA and dimeric substances of N-(Phosphonomethyl)glycine in derivatized samples. tandfonline.com

Derivatization ReagentsMatrixKey FindingsReference
Pentafluoropropionic anhydride and trifluoroethanolHerbicide SamplesIdentified expected derivative plus products from incomplete derivatization, degradation, and impurities. tandfonline.com
N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (MTBSTFA)Serum and UrineDetection limit of 10 pg for N-(Phosphonomethyl)glycine and 1 pg for AMPA. Mean recovery rates were above 91%. oup.comnih.gov
Trifluoroacetic acid anhydride (TFAA) and trifluoroethanol (TFE)UrineMethod for direct derivatization in dried urine samples measured by GC-NCI-MS/MS. uzh.ch
Not specifiedHuman SerumAssay was linear over a concentration range of 3-100.0 µg/ml with recoveries >73%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the analysis of N-(Phosphonomethyl)glycine due to its high sensitivity, selectivity, and the ability to analyze the compound directly without derivatization. sigmaaldrich.comsigmaaldrich.com This direct analysis is a significant advantage over HPLC with UV or fluorescence detection and GC-MS. sigmaaldrich.com

Various LC-MS/MS methods have been developed for different matrices, including cereals, beer, and biological fluids. sigmaaldrich.comnih.govnih.gov These methods often utilize anion-exchange HPLC columns or polymer-based columns that are stable under higher pH conditions, which helps in the proper ionization of N-(Phosphonomethyl)glycine. sigmaaldrich.comnih.gov The mobile phase typically consists of a buffer, such as ammonium (B1175870) carbonate, which is compatible with mass spectrometry. sigmaaldrich.comsigmaaldrich.com

Although direct analysis is possible, pre-column derivatization with FMOC-Cl can also be coupled with LC-MS/MS to enhance chromatographic separation and sensitivity. nih.govacs.org The use of stable isotope-labeled internal standards, such as ¹³C₂, ¹⁵N-glyphosate, is common in LC-MS/MS methods to improve accuracy and precision. nih.gov

MethodologyColumn TypeMatrixKey FeaturesReference
Direct AnalysisIon-exchange polymer-based apHera NH2CerealsNo derivatization required; uses a mobile phase with ammonium carbonate at pH 9. sigmaaldrich.com
Direct AnalysisSupel™ Carbon LCCerealsStable under basic pH; LOQ of 6 ppb for N-(Phosphonomethyl)glycine. sigmaaldrich.com
Pre-column Derivatization (FMOC-Cl)Reversed-phase C18WaterMinimizes peak tailing and increases retention times for lower detection limits. acs.org
Direct AnalysisAnion-exchange HPLCBeer, Barley TeaRapid and sensitive analysis with a limit of quantification of 10 µg/kg. nih.gov
Derivatization (Acetate/acetic anhydride and trimethyl orthoacetate)Not specifiedBiological SpecimensRapid method without an extraction process. nih.gov

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation of ionic species like N-(Phosphonomethyl)glycine. nih.gov Its advantages include high separation efficiency, short analysis times, and low consumption of reagents. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates analytes based on their migration through an electrolyte solution under the influence of an electric field. wikipedia.org For the analysis of N-(Phosphonomethyl)glycine, CE methods have been developed that can be coupled with various detectors, including mass spectrometry. nih.govresearchgate.net

A CE-Time-of-Flight-Mass Spectrometry (CE-TOF-MS) method has been validated for the quantification of N-(Phosphonomethyl)glycine and AMPA in samples like beer without the need for derivatization. nih.govresearchgate.net Using a background electrolyte with a very low pH allows for high separation selectivity. nih.govresearchgate.net This method achieved limits of detection below 5 μg/L for N-(Phosphonomethyl)glycine in both aqueous and beer samples. nih.govresearchgate.net

Another approach involves on-line pre-treatment of samples using isotachophoresis (ITP) within a column-coupling chip, followed by CZE separation. nih.gov This technique allows for the analysis of trace levels of N-(Phosphonomethyl)glycine in drinking water with minimal sample pre-treatment and a short analysis time of about 10 minutes. nih.gov The limit of detection for this method was estimated at 2.5 μg/L. nih.gov

CE TechniqueDetectorMatrixLimit of Detection (LOD)Reference
CE-TOF-MSMass Spectrometry (TOF)Beer, Aqueous Samples< 5 µg/L nih.govresearchgate.net
ITP-CZE on a chipConductivityDrinking Water2.5 µg/L nih.gov

Electro-Chemiluminescence Detection in CE

To enhance the sensitivity of CE, it can be coupled with electrochemiluminescence (ECL) detection. nih.gov A CE-ECL method has been developed for the analysis of N-(Phosphonomethyl)glycine and AMPA. nih.gov

In this method, after separation in the capillary, the analytes are detected at an indium tin oxide working electrode. nih.gov The ECL is generated in a phosphate (B84403) buffer containing Ru(bpy)₃²⁺. nih.gov This technique achieved a complete separation of N-(Phosphonomethyl)glycine and AMPA in under 8 minutes. nih.gov The limit of detection for N-(Phosphonomethyl)glycine in water was 0.06 µg/mL, and in soybeans, it was 0.6 µg/g. nih.gov Studies have also shown that modifying the electrode surface with self-assembled monolayers can improve the ECL signal of the N-(Phosphonomethyl)glycine/Ru(bpy)₃²⁺ system. rsc.org

Spectroscopic Analysis Methods

Spectroscopic techniques are pivotal in the qualitative and quantitative analysis of N-(Phosphonomethyl)glycine. These methods rely on the interaction of electromagnetic radiation with the molecule to obtain information about its structure and concentration.

UV-VIS Spectroscopy Applications

UV-Visible (UV-Vis) spectroscopy, while a classical analytical method, remains a useful and accessible tool for the quantification of N-(Phosphonomethyl)glycine, particularly after a derivatization step to introduce a chromophore into the molecule. sciepub.com Direct measurement is challenging due to the lack of significant UV absorbance by the native compound. Therefore, applications typically involve either complexation with metal ions or derivatization with a chromophoric agent.

One common approach involves the formation of a colored complex with copper(II) ions. The formation of the Cu-glyphosate complex results in a solution with a distinct blue color, which can be quantified spectrophotometrically. sciepub.comsciepub.com The maximum absorbance (λmax) for the copper-glyphosate complex is observed at approximately 720 nm in water. sciepub.comsciepub.com The intensity of the color is dependent on the pH of the solution, with the complex formation being more pronounced in a sodium carbonate medium compared to water. sciepub.com

Another widely used strategy is derivatization. The ninhydrin (B49086) color reaction, which targets the secondary amine group in N-(Phosphonomethyl)glycine, produces a purple-colored adduct (Ruhemann's purple) that can be measured at approximately 570 nm. researchgate.net The stability and reproducibility of this reaction can be enhanced through the use of specific buffer systems, such as sodium citrate (B86180) or lithium acetate. researchgate.net For instance, a method using a 0.2M sodium citrate buffer (pH 5.0) has been reported with a limit of detection of 0.6159 µg/mL. researchgate.net

Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is another effective method. This reaction modifies the amine group of N-(Phosphonomethyl)glycine, resulting in an FMOC-glyphosate complex that can be quantified by UV-Vis spectrophotometry at around 264 nm. researchgate.nethh-ra.org This approach has demonstrated linearity for concentrations up to 20.0 ppm, making it suitable for detecting low levels of the compound in various samples. researchgate.neted.govacs.org

MethodReagent(s)Wavelength (λmax)Reported Detection LimitReference
ComplexationCopper(II) ions~720 nm~0.003 mg/g (in soil) sciepub.com
DerivatizationNinhydrin / Sodium Citrate Buffer570 nm0.6159 µg/mL researchgate.net
DerivatizationFMOC-Cl264 nmLinear up to 20.0 ppm researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for the detection of N-(Phosphonomethyl)glycine at trace levels. frontiersin.org SERS overcomes the limitations of conventional Raman spectroscopy by amplifying the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold (Au) or silver (Ag). mdpi.comfabad.org.tr

The choice of metallic nanoparticles and the laser excitation wavelength are critical factors that influence the SERS enhancement. mdpi.com Studies have compared the performance of gold and silver nanoparticles for glyphosate (B1671968) detection using different laser sources (e.g., 532, 632, and 785 nm). mdpi.com For instance, one study found that the best results were obtained with silver nanoparticles at 532 nm excitation and with gold nanoparticles at 785 nm excitation. mdpi.com

The interaction between N-(Phosphonomethyl)glycine and the metal surface is key to the SERS signal. Density Functional Theory (DFT) studies have shown that the primary interaction with a silver surface occurs through the oxygen atoms of the carboxylic and phosphate groups. researchgate.net These chemical interactions lead to distinct differences between the standard Raman and SERS spectra of the molecule, confirming its adsorption onto the nanoparticles. researchgate.net

To further enhance selectivity and sensitivity, SERS substrates can be functionalized. For example, gold nanorods derivatized with 4-mercaptophenylboronic acid have been used for the specific detection of N-(Phosphonomethyl)glycine, demonstrating the ability to detect the analyte at attomole levels. fabad.org.trsemanticscholar.org Indirect detection methods have also been developed, where a reporter molecule like hemin (B1673052) is used, and its SERS signal intensity changes in proportion to the concentration of N-(Phosphonomethyl)glycine. frontiersin.org

SERS SubstrateLaser ExcitationDetection LimitReference
Silver Nanoparticles (AgNPs)532 nm1 mM mdpi.com
Gold Nanoparticles (AuNPs)785 nm100 µM mdpi.com
Cysteamine-modified AgNPs532 nm10 µM mdpi.com
Au Nanorods with 4-mercaptophenylboronic acid785 nmAttomole levels fabad.org.tr

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of N-(Phosphonomethyl)glycine, especially in complex matrices. The high polarity and water solubility of the compound necessitate specific extraction and cleanup strategies to remove interfering substances and concentrate the analyte before instrumental analysis. researchgate.net

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely employed technique for the cleanup and concentration of N-(Phosphonomethyl)glycine from aqueous samples. researchgate.net Given the anionic nature of the compound, anion-exchange SPE is the most common approach. researchgate.netresearchgate.net

A typical SPE protocol involves several steps. First, the SPE cartridge, often packed with a strong anion-exchange resin, is conditioned with a suitable solvent (e.g., Milli-Q water) to activate the stationary phase. researchgate.net Next, the sample, adjusted to an appropriate pH, is loaded onto the cartridge, where the anionic N-(Phosphonomethyl)glycine is retained by the positively charged functional groups of the sorbent. Interfering, non-anionic components are washed away. Finally, the retained analyte is eluted from the cartridge using a strong eluent, such as a hydrochloric acid solution (e.g., 0.1 M HCl). researchgate.net This eluate, now containing the concentrated and purified analyte, can be further processed, for instance, by evaporation to dryness and reconstitution in a suitable solvent for analysis. researchgate.net

Automated on-line SPE systems have been developed to streamline this process, directly coupling the extraction to a liquid chromatography system, which significantly improves sample throughput and reproducibility. researchgate.netusgs.gov

StepProcedurePurposeReference
1. ConditioningPass Milli-Q water or other suitable solvent through the anion-exchange cartridge.To activate the sorbent and ensure reproducible retention. researchgate.net
2. LoadingPass the aqueous sample (e.g., water sample) through the cartridge.To adsorb the anionic analyte onto the stationary phase. researchgate.net
3. WashingPass a weak solvent (e.g., water) through the cartridge.To remove unretained, interfering matrix components. youtube.com
4. ElutionPass a strong eluent (e.g., 0.1 M HCl) through the cartridge.To desorb and collect the purified, concentrated analyte. researchgate.net

Derivatization Protocols for Enhanced Detection

Derivatization is a fundamental strategy in N-(Phosphonomethyl)glycine analysis, employed to overcome its inherent analytical challenges, such as high polarity, low volatility, and lack of a native chromophore or fluorophore. researchgate.netresearchgate.net The process involves a chemical reaction to convert the analyte into a derivative with properties more suitable for a specific analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV or fluorescence detection. sciepub.comresearchgate.net

For Liquid Chromatography (LC): The most common derivatizing agent for LC analysis is 9-fluorenylmethylchloroformate (FMOC-Cl). researchgate.netresearchgate.net This reagent reacts with the secondary amine group of N-(Phosphonomethyl)glycine under alkaline conditions (typically pH 9-10, maintained with a borate buffer) to form a highly fluorescent and UV-active derivative. acs.orgoregonstate.edunih.gov After the reaction, excess FMOC-Cl can be removed by extraction with a non-polar solvent like ethyl ether or dichloromethane. researchgate.netoregonstate.edu The resulting derivative allows for sensitive detection using HPLC coupled with fluorescence (LC-FLD) or UV detectors. acs.org This method is streamlined and does not always require cumbersome cleanup or evaporation steps. acs.org

For Gas Chromatography (GC): For GC analysis, which requires volatile analytes, a two-step derivatization is often performed. A common protocol involves esterification and acylation using a mixture of trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE). sciepub.comsciepub.comresearchgate.net This reaction, typically carried out by heating the mixture at around 90-100°C, converts the polar carboxyl and phosphonate (B1237965) groups into volatile esters and the amine group into a trifluoroacetyl derivative. sciepub.comsciepub.com This enhances volatility, allowing for separation and detection by GC, often coupled with a mass spectrometer (GC-MS). sciepub.comresearchgate.net More recently, silylating agents like N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (MTBSTFA) have also been used for rapid, solid-phase derivatization prior to LC-MS/MS analysis. nih.gov

ReagentTarget Functional Group(s)Typical ConditionsAnalytical TechniqueReference
9-fluorenylmethylchloroformate (FMOC-Cl)Secondary AmineAlkaline (pH 9-10), Borate Buffer, Room Temp.HPLC-FLD, HPLC-UV, LC-MS researchgate.netacs.orgoregonstate.edu
Trifluoroacetic anhydride (TFAA) & Trifluoroethanol (TFE)Amine, Carboxyl, PhosphonateHeating (~90-100°C)GC-MS sciepub.comsciepub.comresearchgate.net
p-Toluenesulfonyl chloride (TsCl)Hydroxyl, AminoIncubation at 50°CHPLC-UV nih.gov
N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (MTBSTFA)PhosphateAmbient TemperatureLC-MS/MS nih.gov

Biotechnological Applications and Future Research Trajectories

Development of N-(Phosphonomethyl)glycine-Tolerant Organisms for Agricultural Systems

The introduction of crops genetically engineered for tolerance to N-(phosphonomethyl)glycine marked a significant shift in agricultural practices. hh-ra.org This technology allows for the post-emergence application of the herbicide, providing effective weed control without harming the crop. beyondpesticides.org

Two primary strategies have been successfully employed to engineer tolerance to N-(phosphonomethyl)glycine in crop plants. isaaa.org

Target Enzyme Modification : This is the most common approach and involves introducing a gene that codes for a version of the EPSPS enzyme that is insensitive to inhibition by N-(phosphonomethyl)glycine. isaaa.org A key example is the insertion of the CP4 gene from the soil bacterium Agrobacterium sp. strain CP4. jst.go.jp The resulting CP4 EPSPS enzyme functions effectively even in the presence of the herbicide, allowing the plant's metabolic pathways to proceed normally. jst.go.jp

Herbicide Detoxification : This strategy involves introducing a gene that produces an enzyme capable of degrading or inactivating the N-(phosphonomethyl)glycine molecule. isaaa.org One such enzyme is glyphosate (B1671968) N-acetyltransferase (GAT), which converts the herbicide into a non-phytotoxic acetylated form. jst.go.jp Another example is glyphosate oxidoreductase (GOX), an enzyme originally isolated from Ochrobactrum anthropi, which breaks down the compound into aminomethylphosphonic acid (AMPA) and glyoxylate. jst.go.jpnih.gov

These genetic modifications have been successfully introduced into a variety of major crops, including soybean, corn, cotton, and canola, significantly simplifying weed management for farmers. beyondpesticides.orgnih.gov

Table 1: Key Genes Used in Engineering N-(Phosphonomethyl)glycine Tolerance

GeneGene ProductMechanism of ActionSource Organism
CP4 EPSPSGlyphosate-tolerant EPSPS enzymeTarget site modification; enzyme is not inhibited by the herbicide.Agrobacterium sp. strain CP4
GATGlyphosate N-acetyltransferaseDetoxification; acetylates the herbicide to a non-toxic form.Bacillus licheniformis
GOXGlyphosate oxidoreductaseDetoxification; degrades the herbicide into AMPA and glyoxylate.Ochrobactrum anthropi

The widespread adoption of N-(phosphonomethyl)glycine-tolerant crops has simplified weed control but has also led to a high selection pressure on weed populations, resulting in the evolution of resistant weeds. ucanr.eduusda.gov To ensure the long-term viability of this technology, integrated weed management (IWM) strategies are crucial. unl.edu These strategies advocate for a diversified approach rather than relying solely on a single herbicide.

Key components of IWM in tolerant systems include:

Herbicide Rotation and Tank-Mixing : Alternating or combining herbicides with different modes of action helps to reduce the selection pressure for resistance to any single herbicide. ucanr.eduusda.gov

Use of Pre-emergence and Soil-Applied Herbicides : These herbicides can control weeds early in the season, reducing competition with the crop and decreasing the reliance on post-emergence applications of N-(phosphonomethyl)glycine. ucanr.edu

Crop Rotation : Rotating crops can disrupt the life cycles of specific weeds and allows for the use of different herbicide programs from year to year. ucanr.edu

Research has shown that integrated approaches are more effective and sustainable. For instance, combining soil-applied herbicides with post-emergence applications in tolerant cotton systems improves the consistency of weed control and can protect crop yields. ucanr.edu Similarly, studies in maize have demonstrated that combining pre-plant N-(phosphonomethyl)glycine with other pre- and post-emergence herbicides leads to significantly higher grain yields compared to relying on a single method. ijcmas.com

Table 2: Impact of Integrated Weed Management on Maize Grain Yield

Tillage & Herbicide TreatmentGrain Yield (t/ha)
Zero Tillage (ZT) - Unweeded Check3.55
ZT - Glyphosate (pre-plant) + Hand Weeding8.92
ZT - Glyphosate (pre-plant) + Atrazine + Halosulfuran (post-emergence)8.90
Conventional Tillage (CT) - Acetochlor (pre-emergence)8.57
ZT - Glyphosate (pre-plant) + Topramezone + Atrazine (post-emergence)8.45

Data adapted from a 2017 study on integrated weed management in maize. ijcmas.com

Bioremediation Strategies Utilizing N-(Phosphonomethyl)glycine-Degrading Microorganisms

The accumulation of N-(phosphonomethyl)glycine in soil and water has prompted research into bioremediation as a cost-effective and environmentally sound method for its removal. nih.gov This approach leverages the metabolic capabilities of naturally occurring microorganisms to break down the herbicide into less harmful compounds. nih.gov Many species of bacteria and fungi can utilize N-(phosphonomethyl)glycine as a source of phosphorus, carbon, or nitrogen. nih.govnih.gov

Two primary metabolic pathways are responsible for its microbial degradation: nih.govhh-ra.org

The AMPA Pathway : Mediated by the enzyme glyphosate oxidoreductase (GOX), this pathway cleaves the C-N bond to produce aminomethylphosphonic acid (AMPA) and glyoxylate.

The Sarcosine (B1681465) Pathway : This pathway involves the enzyme C-P lyase, which breaks the carbon-phosphorus bond to yield sarcosine and inorganic phosphate (B84403).

While many native microorganisms can degrade N-(phosphonomethyl)glycine, genetic engineering offers the potential to enhance their efficiency and create strains specifically tailored for bioremediation. frontiersin.org By introducing or overexpressing genes that code for key degradative enzymes like GOX or C-P lyase, scientists can augment a microbe's ability to break down the herbicide at faster rates and under a wider range of environmental conditions. This approach is a promising area for developing robust microbial agents for targeted environmental cleanup. mdpi.com

Numerous studies have isolated and characterized bacterial strains with a high capacity for N-(phosphonomethyl)glycine degradation. These isolates, often found in chronically contaminated soils, provide a valuable genetic resource for potential engineering. For example, a study exploring native rhizobacteria identified several strains, including Serratia liquefaciens and Enterobacter ludwigii, that could degrade 95-98% of the herbicide in soil within 28 days. pakbs.org Another study demonstrated that Enterobacter cloacae could degrade over 96% of the compound in a liquid medium. neliti.com

Table 3: Degradation Efficiency of Various Bacterial Strains

Bacterial StrainSourceDegradation EfficiencyTime FrameConditions
Enterobacter cloacaePlant endophyte96.06%Not SpecifiedLiquid Medium
Pseudomonas fluorescensPlant rhizosphere93.45%Not SpecifiedLiquid Medium
Serratia liquefaciens (WAG2)Contaminated Soil~95-98%28 daysSoil Medium
Enterobacter ludwigii (WAG11)Contaminated Soil~95-98%28 daysSoil Medium
Caballeronia zhejiangensis (CEIB S4-3)Not Specified60%12 hoursLiquid Medium (50 mg/L)

Data compiled from multiple research studies. pakbs.orgneliti.commdpi.com

Bioremediation techniques can be applied in two primary ways to clean up sites contaminated with N-(phosphonomethyl)glycine.

In Situ Bioremediation : This involves treating the contaminated material in its original location. For soil, this could mean stimulating the existing microbial population (biostimulation) by adding nutrients and oxygen, or introducing specialized microbes to the site (bioaugmentation). In situ methods are generally less expensive and disruptive than ex situ techniques. frontiersin.org

Ex Situ Bioremediation : This approach requires the excavation of contaminated soil or pumping of contaminated water for treatment elsewhere. frontiersin.org The material can then be treated in controlled environments like bioreactors or biopiles, where conditions can be optimized to enhance the rate of degradation. While more costly, ex situ methods can be faster and allow for greater control over the process. frontiersin.org

The choice between in situ and ex situ approaches depends on factors such as the concentration and extent of contamination, soil type, and cost considerations. ucanr.edu

Emerging Research Areas and Unexplored Scientific Questions

Despite decades of use and study, several scientific questions regarding the broader impacts of N-(phosphonomethyl)glycine remain. Current research is moving beyond direct toxicity to explore more subtle, indirect, and long-term ecological effects.

One of the most active areas of research is the impact of the herbicide on non-target soil microorganisms . While some studies have found minimal or transient effects, others report significant shifts in the composition and function of microbial communities. researchgate.netsoilassociation.org There is evidence that N-(phosphonomethyl)glycine can negatively affect beneficial microbes, such as certain fungi that form symbiotic relationships with plant roots, and some species of earthworms. soilassociation.orgbeyondpesticides.org Conversely, its presence may favor the growth of pathogenic fungi. frontiersin.orgelsevier.es These alterations to the soil microbiome could have long-term consequences for soil health, nutrient cycling, and plant disease susceptibility. frontiersin.orgbeyondpesticides.org

Another emerging area of concern is the effect of N-(phosphonomethyl)glycine on the gut microbiomes of animals and humans . The shikimate pathway, which the herbicide targets, is present in many gut bacteria. beyondpesticides.org Research suggests that exposure could alter the balance of gut microbes, potentially reducing beneficial species and allowing pathogenic ones to proliferate. beyondpesticides.orgtechdayhq.com Further investigation is needed to understand the cause-and-effect relationships and the potential health implications of these microbial shifts. frontiersin.org

Finally, questions persist regarding the environmental fate and persistence of N-(phosphonomethyl)glycine and its primary metabolite, AMPA. While generally considered to have low mobility due to its tendency to bind to soil particles, research indicates that under certain soil and weather conditions, it can leach into groundwater and surface water. nih.govmdpi.com Understanding the long-term behavior of these compounds in different ecosystems and their potential for accumulation remains a key area for future research. nih.gov

Novel Enzymatic Pathways in Phosphonomethylglycine Metabolism

The biodegradation of phosphonomethylglycine is a critical area of research, with several enzymatic pathways having been identified and characterized. Microorganisms have evolved diverse strategies to cleave the stable carbon-phosphorus (C-P) bond inherent to this compound. The primary routes of metabolism involve the cleavage of either the C-P bond or the C-N bond. mdpi.com

Two of the most well-documented pathways are initiated by the enzymes glyphosate oxidoreductase (Gox) and C-P lyase. mdpi.comnih.gov Glyphosate oxidoreductase, an FAD-dependent enzyme, catalyzes the cleavage of the C-N bond to produce aminomethylphosphonic acid (AMPA) and glyoxylate. mdpi.comnih.govmdpi.com This pathway is utilized by bacteria such as Ochrobactrum anthropi. nih.gov In contrast, the C-P lyase pathway, active under phosphate-limiting conditions, directly breaks the C-P bond to yield sarcosine and inorganic phosphate. mdpi.comnih.gov This mechanism is employed by organisms like Achromobacter sp. MPS12. nih.gov A third enzyme, glycine (B1666218) oxidase (GO), also cleaves the C-N bond, yielding the same products as Gox, but through a different reaction mechanism that produces hydrogen peroxide. mdpi.com

Recent research has uncovered novel enzymatic systems for phosphonomethylglycine catabolism, expanding our understanding of its biogeochemical cycling. A significant discovery is an oxidative cleavage pathway involving two enzymes, PhnY and PhnZ, identified from a marine genomic library. nih.gov PhnY, an Fe(II)/α-ketoglutarate dependent enzyme, hydroxylates 2-aminoethylphosphonate (a related phosphonate) at the C1 position. Subsequently, PhnZ, a proposed dinuclear Fe-dependent enzyme, oxidizes the intermediate to produce phosphate and glycine. nih.gov While this pathway was characterized using a related compound, it represents a new mechanism for C-P bond cleavage that could be relevant for phosphonomethylglycine degradation.

These diverse enzymatic pathways highlight the metabolic versatility of microorganisms in utilizing phosphonates as nutrient sources. The elucidation of these pathways not only contributes to our fundamental knowledge of microbial metabolism but also opens avenues for biotechnological applications, such as the development of bioremediation strategies and enzymatic biosensors.

Interactive Table: Key Enzymes in Phosphonomethylglycine Metabolism

Enzyme Abbreviation Mechanism Products Example Organism
Glyphosate Oxidoreductase Gox C-N bond cleavage Aminomethylphosphonic acid (AMPA), Glyoxylate Ochrobactrum anthropi
Carbon-Phosphorus Lyase C-P lyase C-P bond cleavage Sarcosine, Phosphate Achromobacter sp.
Glycine Oxidase GO C-N bond cleavage AMPA, Glyoxylate Bacillus cereus
PhnY/PhnZ System - Oxidative C-P bond cleavage Phosphate, Glycine Marine microorganisms

Interplay with Agroecosystem Biodiversity (Beyond Direct Impact)

The application of phosphonomethylglycine in agricultural settings can have indirect effects on the biodiversity of the agroecosystem. These effects extend beyond the intended impact on target weeds and can influence various trophic levels within the ecosystem. The primary indirect mechanism is the alteration of the plant community, which serves as the foundation for much of the biodiversity in these systems. cirad.frglyphosate.eu

By effectively removing a broad spectrum of plant species, phosphonomethylglycine reduces the habitat and food resources available for a wide range of organisms. cirad.fr This can lead to a cascading effect through the food web. For instance, a reduction in plant diversity can negatively impact insect populations that rely on these plants for food and shelter, which in turn can affect birds and other animals that feed on those insects. glyphosate.eu

The impact on soil biodiversity is a significant area of concern. soilassociation.org Research has shown that phosphonomethylglycine can alter the composition and function of soil microbial communities. nih.govfrontiersin.org While some microorganisms can degrade the compound, its presence can negatively affect beneficial organisms such as plant growth-promoting rhizobacteria and arbuscular mycorrhizal fungi. frontiersin.orgfrontiersin.org Conversely, some studies suggest that the application of phosphonomethylglycine can lead to an increase in certain soil pathogens, potentially due to the suppression of their microbial antagonists. frontiersin.orgfrontiersin.org These shifts in the soil microbiome can have long-term consequences for soil health and nutrient cycling. soilassociation.org

Interactive Table: Documented Indirect Impacts of Phosphonomethylglycine on Agroecosystem Biodiversity

Affected Group Nature of Impact Underlying Mechanism
Soil Microbial Communities Altered composition and function; potential increase in pathogens and decrease in beneficial microbes. frontiersin.orgfrontiersin.org Direct effects on susceptible microbes and indirect effects from changes in root exudates. nih.govfrontiersin.org
Soil Invertebrates (e.g., spiders, millipedes, ants) Reduced species richness and abundance, particularly of predators and decomposers. cirad.fr Loss of plant cover, which serves as habitat and a primary food source. cirad.fr
Non-target Plants Reduction in overall plant diversity within and surrounding treated fields. Effective herbicidal action on a broad spectrum of plant species.
Higher Trophic Levels (e.g., insects, birds) Potential reduction in populations due to food and habitat loss. Trophic cascade resulting from the removal of the plant base of the food web. glyphosate.eu
Native vs. Exotic Species May favor the proliferation of exotic fauna species over native ones. cirad.fr Disturbance of the existing ecosystem structure, creating opportunities for invasive species. cirad.fr

Q & A

Q. What are the critical safety protocols for handling Phosphonomethylglycine hydrochloride in laboratory settings?

this compound requires stringent safety measures due to its potential reactivity. Key precautions include:

  • Avoiding contact with moisture to prevent hydrolysis, which may generate hazardous byproducts like hydrogen chloride .
  • Using personal protective equipment (PPE), including gloves and safety goggles, and working in a fume hood with local exhaust ventilation .
  • Storing the compound in sealed, dry containers away from incompatible materials (e.g., metals, strong oxidizers) .

Q. Which analytical methods are validated for assessing this compound purity, and what methodological pitfalls should be avoided?

Reverse-phase HPLC with UV detection is widely used, employing phosphate–perchlorate buffers and standardized diluting solutions to separate impurities . Key considerations include:

  • Ensuring mobile phase consistency to avoid baseline drift or peak splitting .
  • Preparing samples in duplicate and validating dilution factors to align with the standard curve .
  • Avoiding cross-contamination by using fresh tips for each sample and reagent .

Advanced Research Questions

Q. How can contradictory results in this compound degradation studies be systematically resolved?

Contradictions often arise from methodological variability. Strategies include:

  • Validating chromatographic conditions (e.g., column temperature, flow rate) to ensure reproducibility across labs .
  • Comparing degradation kinetics under controlled humidity and temperature to isolate environmental impacts .
  • Conducting peer reviews or collaborative studies to identify confounding variables (e.g., buffer composition, detector sensitivity) .

Q. What experimental design optimizes this compound detection in complex biological matrices?

To enhance sensitivity and specificity:

  • Use a colorimetric or fluorometric assay kit with enzymatic amplification, ensuring optimal sample dilution to avoid matrix interference .
  • Employ internal standards (e.g., isotopically labeled analogs) to correct for recovery losses during extraction .
  • Validate the method using spiked samples and statistical tools (e.g., ANOVA) to assess precision and accuracy .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

While direct evidence is limited, extrapolate from analogous compounds by:

  • Applying density functional theory (DFT) to predict hydrolysis pathways and intermediate stability.
  • Validating computational results with experimental data (e.g., NMR for structural confirmation) .

What frameworks ensure rigorous formulation of research questions for studies on this compound?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to:

  • Align hypotheses with gaps in existing literature (e.g., unexplored degradation mechanisms) .
  • Define measurable outcomes (e.g., quantification limits, stability thresholds) .

Methodological Considerations

Q. How should researchers address variability in assay protocols for this compound quantification?

  • Standardize reagent preparation (e.g., pre-warm buffers to room temperature to avoid enzyme inhibition) .
  • Include quality controls (e.g., blank wells, triplicate runs) to identify technical outliers .
  • Document all deviations from published protocols to enhance reproducibility .

Q. What strategies mitigate errors in stability studies of this compound under varying pH conditions?

  • Use high-purity buffers (e.g., phosphate buffers at pH 2.0–7.4) and validate pH meters daily .
  • Monitor degradation via time-course sampling and kinetic modeling (e.g., first-order decay equations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.